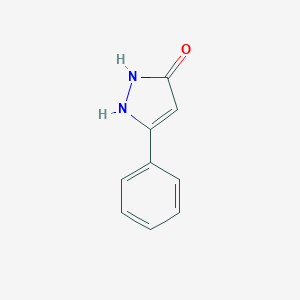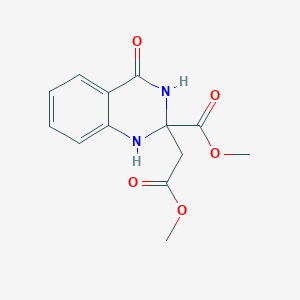
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as QMME and has been the subject of extensive research in recent years.
科学的研究の応用
QMME has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of QMME is in the treatment of cancer. Studies have shown that QMME has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, QMME has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory diseases.
作用機序
The mechanism of action of QMME is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. QMME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Additionally, QMME has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.
生化学的および生理学的効果
Studies have shown that QMME has several biochemical and physiological effects. QMME has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, QMME has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. QMME has also been shown to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the main advantages of QMME is its potent anti-cancer properties. Additionally, QMME has been shown to have low toxicity, making it a potential treatment for various diseases. However, one of the limitations of QMME is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
将来の方向性
There are several future directions for research on QMME. One area of research is the development of more efficient synthesis methods for QMME. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential therapeutic applications. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of QMME in humans.
Conclusion:
In conclusion, QMME is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QMME has been shown to have potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential treatment for various diseases. However, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
合成法
The synthesis of QMME is a complex process that involves several steps. The most common method for synthesizing QMME involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-quinazolineacetic acid ethyl ester. This intermediate is then reacted with methyl chloroformate to form QMME. The overall yield of this process is approximately 60%.
特性
CAS番号 |
17244-35-8 |
|---|---|
製品名 |
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester |
分子式 |
C13H14N2O5 |
分子量 |
278.26 g/mol |
IUPAC名 |
methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-1,3-dihydroquinazoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10(16)7-13(12(18)20-2)14-9-6-4-3-5-8(9)11(17)15-13/h3-6,14H,7H2,1-2H3,(H,15,17) |
InChIキー |
KFMKYTKPAOXZSE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
正規SMILES |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
同義語 |
1,2,3,4-Tetrahydro-2-(methoxycarbonyl)-4-oxo-2-quinazolineacetic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
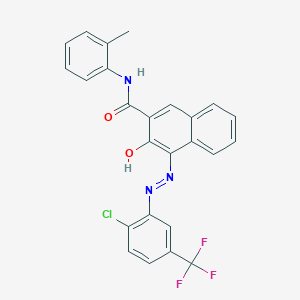
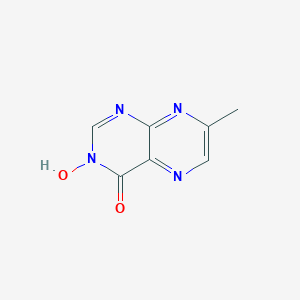
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
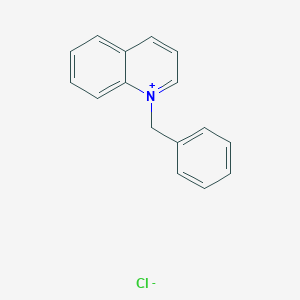
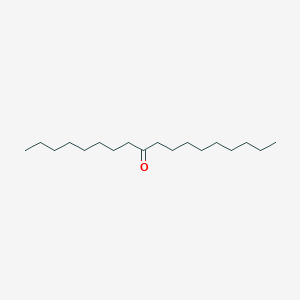
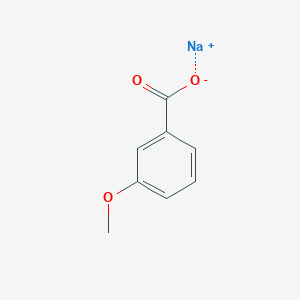
acetate](/img/structure/B103585.png)
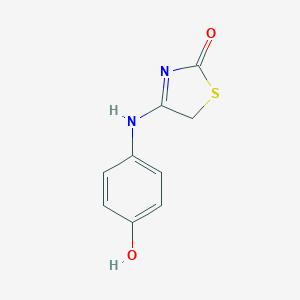
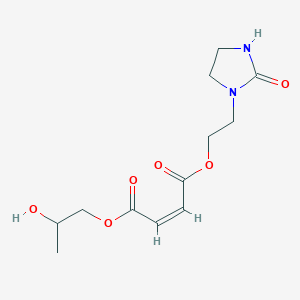
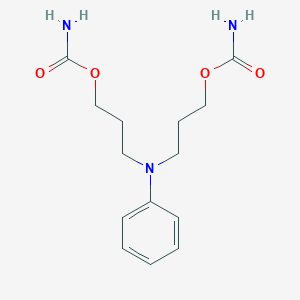
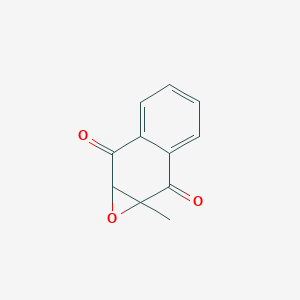
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
